molecular formula C6H9NO3 B1446563 3-Methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 1508803-85-7

3-Methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1446563
CAS RN: 1508803-85-7
M. Wt: 143.14 g/mol
InChI Key: XPAICKDCJOJELF-UHFFFAOYSA-N
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Description

3-Methyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular weight of 143.14 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes 3-Methyl-5-oxopyrrolidine-3-carboxylic acid, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO3/c1-6(5(9)10)2-4(8)7-3-6/h2-3H2,1H3,(H,7,8)(H,9,10) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Pyrrolidine Derivatives

3-Methyl-5-oxopyrrolidine-3-carboxylic acid is utilized in the synthesis of pyrrolidine derivatives through asymmetric Michael addition reactions . These derivatives are significant due to their potential pharmacological properties and as intermediates in organic synthesis.

Pharmacological Potential

This compound has been identified as a potential GABA-receptor antagonist, histamine-N-methyl transferase inhibitor, and benzodiazepine receptor antagonist . These properties suggest its use in developing treatments for conditions like epilepsy and anxiety.

Antioxidant Applications

Derivatives of 3-Methyl-5-oxopyrrolidine-3-carboxylic acid are used as antioxidants in various industries, including food products, cosmetics, and pharmaceuticals . They help protect against damage caused by oxidative stress.

Anti-inflammatory Agents

Research has been conducted to design and synthesize novel derivatives of 5-oxopyrrolidine-3-carboxylic acid with improved anti-inflammatory activity . This research aims to develop new therapeutic agents for inflammation-related diseases.

Material Science

The compound’s derivatives are explored for their potential in material science applications, particularly in the stabilization of polymeric products . Their antioxidant properties are beneficial in enhancing the durability and lifespan of materials.

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 3-Methyl-5-oxopyrrolidine-3-carboxylic acid are suggested to be GABA-receptors, histamine-N-methyl transferase, and benzodiazepine receptors . These targets play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of sleep and mood .

Mode of Action

3-Methyl-5-oxopyrrolidine-3-carboxylic acid: interacts with its targets, potentially acting as an antagonist . This means it may bind to these receptors and inhibit their normal function, leading to changes in the physiological processes they regulate .

Biochemical Pathways

The exact biochemical pathways affected by 3-Methyl-5-oxopyrrolidine-3-carboxylic acid Given its potential targets, it may influence pathways related to neurotransmission, immune response, and mood regulation . The downstream effects of these changes could include alterations in neural signaling, immune function, and emotional state .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methyl-5-oxopyrrolidine-3-carboxylic acid These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

The molecular and cellular effects of 3-Methyl-5-oxopyrrolidine-3-carboxylic acid ’s action are likely to be diverse, given its potential targets . It may cause changes in neural signaling, immune function, and mood . These changes could manifest as alterations in physiological functions such as sleep, cognition, and emotional state .

Action Environment

The action, efficacy, and stability of 3-Methyl-5-oxopyrrolidine-3-carboxylic acid could be influenced by various environmental factors. These might include the physiological environment within the body (such as pH and temperature), the presence of other substances that could interact with the compound, and external factors such as diet and lifestyle .

properties

IUPAC Name

3-methyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-6(5(9)10)2-4(8)7-3-6/h2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAICKDCJOJELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-oxopyrrolidine-3-carboxylic acid

CAS RN

1508803-85-7
Record name 3-methyl-5-oxopyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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